molecular formula C20H21N3O5 B2389277 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 891098-12-7

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2389277
CAS RN: 891098-12-7
M. Wt: 383.404
InChI Key: ICIDOFXCGDOVRO-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C20H21N3O5 and its molecular weight is 383.404. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Mechanisms

Orexins and their receptors modulate feeding, arousal, stress, and drug abuse. The effects of selective orexin receptor antagonists on compulsive food consumption offer insights into the role of neural systems that motivate and reinforce drug abuse and compulsive food intake. This suggests that selective antagonism at orexin receptors could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Organic Reactions and Synthesis

Research into the reactions of organic compounds like isocyanates and amines has led to the synthesis of complex molecules with potential bioactivity. For example, the treatment of isocyanates with aminotetrazole and subsequent reactions have been explored, leading to novel urea derivatives and their potential applications in medicinal chemistry and materials science (Peet, 1987). Similarly, the synthesis of β-tricarbonyl compounds and their reactions with urea and thioureas have been investigated, highlighting the versatility of these chemical transformations in producing novel heterocyclic compounds (Saçmacı et al., 2008).

Inhibitors and Enzymatic Activity

The discovery of potent inhibitors against specific enzymes, such as caspase-3, through the synthesis of triazole derivatives, exemplifies the application of complex organic molecules in therapeutic research. Such studies are essential for developing new treatments for diseases where enzyme modulation plays a critical role (Jiang & Hansen, 2011).

Catalysis and Green Chemistry

D-xylonic acid has been used as both a solvent and an effective biocatalyst in the synthesis of dihydropyrimidinones and their derivatives, demonstrating the importance of green chemistry principles in the development of environmentally friendly and efficient synthetic methodologies (Ma et al., 2016).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-26-16-4-2-3-15(11-16)23-12-14(10-19(23)24)22-20(25)21-13-5-6-17-18(9-13)28-8-7-27-17/h2-6,9,11,14H,7-8,10,12H2,1H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIDOFXCGDOVRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

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